molecular formula C15H14N2O B2503061 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone CAS No. 341967-54-2

1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone

Cat. No.: B2503061
CAS No.: 341967-54-2
M. Wt: 238.29
InChI Key: NPKWZPWCVIAXLF-UHFFFAOYSA-N
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Description

1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.285 g/mol This compound is characterized by the presence of a pyridine ring, an aziridine ring, and a phenyl group attached to an ethanone moiety

Preparation Methods

The synthesis of 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone involves several steps, typically starting with the preparation of the aziridine ring. One common synthetic route includes the reaction of 4-pyridinecarboxaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the aziridine ring. The final step involves the acylation of the aziridine with ethanoyl chloride to produce the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s aziridine ring is known to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the inhibition of enzymes and the modification of biomolecules. The pyridine ring also plays a role in the compound’s binding affinity to specific receptors and enzymes, contributing to its biological activity .

Comparison with Similar Compounds

1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(2-pyridin-4-ylaziridin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11(18)12-2-4-14(5-3-12)17-10-15(17)13-6-8-16-9-7-13/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKWZPWCVIAXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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